2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 6-position and an oxo group at the 2-position. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a similar structure but with an ethyl group at the 6-position.
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This derivative has a hydroxyl group at the 4-position.
5-oxo-hexahydroquinoline derivatives: These compounds have diverse biological activities and are used in various research applications.
Uniqueness
2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
1330763-45-5 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.